Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid
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Overview
Description
Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid (CAS# 66863-43-2) is a useful research chemical . It is a reactant involved in the synthesis of molecules for biological studies .
Synthesis Analysis
This compound is used as a reactant in the synthesis of various molecules for biological studies, including cytotoxicity and insecticidal activities of harmine derivatives, isoquinolines, β-carbolines, and 3-deazapurines via oxidative decarboxylation .Molecular Structure Analysis
The empirical formula of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is C17H20N2O4 . Its molecular weight is 316.35 .Chemical Reactions Analysis
Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is involved in the synthesis of molecules for biological studies, including cytotoxicity and insecticidal activities of harmine derivatives, isoquinolines, β-carbolines, and 3-deazapurines via oxidative decarboxylation .Physical And Chemical Properties Analysis
The compound is a white to light cream crystalline powder . It has a predicted boiling point of 525.6±50.0 °C and a predicted density of 1.322±0.06 g/cm3 . The compound’s pKa is predicted to be 3.98±0.20 .Scientific Research Applications
Synthesis of Harmine Derivatives
Boc-L-Tpi-OH is used as a reactant in the synthesis of harmine derivatives. These derivatives are studied for their cytotoxicity and insecticidal activities , which are important in the development of new therapeutic agents and pesticides .
Isoquinolines and β-Carbolines Synthesis
This compound is involved in the synthesis of isoquinolines and β-carbolines through oxidative decarboxylation . These molecules have a range of biological activities and are significant in medicinal chemistry .
Synthesis of 3-Deazapurines
Boc-L-Tpi-OH is also used in the synthesis of 3-deazapurines, which are analogs of purines. Purine analogs are widely used in pharmaceuticals, particularly as antiviral and anticancer agents .
Cytotoxic Evaluation
The compound is utilized for cytotoxic evaluation of 1,3-di- and 1,3,9-trisubstituted β-carbolines. This evaluation is crucial for understanding the potential therapeutic effects of these compounds .
Safety and Hazards
properties
IUPAC Name |
(3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-9-13-11(8-14(19)15(20)21)10-6-4-5-7-12(10)18-13/h4-7,14,18H,8-9H2,1-3H3,(H,20,21)/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEPEWKHTOVVAT-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=C(C[C@H]1C(=O)O)C3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.